molecular formula C15H15N3O2S B11767442 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11767442
M. Wt: 301.4 g/mol
InChI Key: WPFWDBISUDMUSX-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol ( 917746-40-8) is a high-purity organic compound supplied for chemical and pharmaceutical research applications. This molecule, with the molecular formula C15H15N3O2S and a molecular weight of 301.37 g/mol, belongs to the class of 1,2,4-triazole-3-thiol derivatives . These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their versatile molecular architecture. The structure integrates a furanylmethyl group, an o-tolyloxymethyl chain, and a triazole-thiol moiety, which can serve as a key scaffold for the synthesis of novel molecules with potential biological activity or for the development of advanced functional materials . Researchers value this compound for its well-defined chemical properties, including a topological polar surface area of 82.1 Ų and an estimated XLogP3 of 2.6, which are important parameters in pre-formulation studies . It is supplied with a typical purity of 97% and is available in various quantities to support ongoing research efforts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3O2S/c1-11-5-2-3-7-13(11)20-10-14-16-17-15(21)18(14)9-12-6-4-8-19-12/h2-8H,9-10H2,1H3,(H,17,21)

InChI Key

WPFWDBISUDMUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The triazole-thiol core is typically constructed via cyclodehydration of thiosemicarbazide precursors. Acylhydrazines react with isothiocyanates in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to form 1-acyl-4-aryl-3-thiosemicarbazides. For example:

  • Reaction Setup : Equimolar quantities of furan-2-ylmethyl acylhydrazine and o-tolyloxy methyl isothiocyanate are refluxed in anhydrous THF at 60–80°C for 12–24 hours.

  • Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization from ethanol.

This step is critical for establishing the triazole ring’s substitution pattern. The choice of solvent impacts reaction kinetics, with THF favoring slower, controlled cyclization.

Cyclodehydration to Triazole-Thiol

Cyclodehydration of the thiosemicarbazide intermediate is achieved using aqueous alkali metal hydroxides. Sodium hydroxide (1 M) in methanol or ethanol at 60–80°C for 4–6 hours induces intramolecular cyclization, yielding the 4H-1,2,4-triazole-3-thiol scaffold. Key considerations:

  • Solvent Selection : Methanol or ethanol ensures solubility of both the intermediate and base.

  • Temperature : Elevated temperatures (≥60°C) accelerate cyclization but risk side reactions like oxidation.

Functionalization of the Triazole Core

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is introduced via nucleophilic alkylation using furfuryl bromide or chloride.

  • Alkylation Conditions : The triazole-thiol (1 equiv) is treated with furfuryl bromide (1.2 equiv) in DMF containing potassium carbonate (2 equiv) at 80°C for 8–12 hours.

  • Mechanism : The thiolate anion attacks the electrophilic carbon of the furfuryl bromide, forming a C–S bond. Excess base ensures complete deprotonation of the thiol group.

Optimization Insight :

  • Base : Potassium carbonate outperforms sodium hydride in minimizing side reactions.

  • Solvent : DMF’s high polarity facilitates anion stabilization.

o-Tolyloxy Methyl Group Incorporation

The o-tolyloxy methyl group is introduced via Mitsunobu coupling or nucleophilic substitution.

Mitsunobu Reaction

  • Reagents : o-Cresol, diethyl azodicarboxylate (DEAD), and triphenylphosphine.

  • Procedure : The triazole intermediate (1 equiv), o-cresol (1.5 equiv), DEAD (1.2 equiv), and triphenylphosphine (1.2 equiv) are stirred in THF at 0°C–25°C for 24 hours.

  • Yield : ~70–75% after column chromatography (ethyl acetate/hexane).

Nucleophilic Substitution

  • Substrate : 5-(Chloromethyl)-triazole-thiol intermediate.

  • Conditions : o-Cresol (1.2 equiv), potassium iodide (catalytic), and DMF at 100°C for 6 hours.

  • Challenges : Competing elimination reactions necessitate careful temperature control.

Catalytic and Green Chemistry Approaches

Bi2WO6 Nanoparticle-Catalyzed Synthesis

Recent advances employ heterogeneous catalysts like Bi2WO6 nanoparticles to enhance regioselectivity and reduce reaction times.

  • Procedure : A mixture of β-nitrostyrene derivatives, furfurylamine, and Bi2WO6 (10 mol%) in water is heated at 80°C for 2–5 hours.

  • Advantages :

    • Yield : 80–85% with minimal purification.

    • Sustainability : Aqueous medium reduces organic solvent use.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclodehydration : 15 minutes at 120°C vs. 6 hours conventionally.

  • Functionalization : 30 minutes for alkylation vs. 12 hours.

Analytical and Spectroscopic Validation

Structural Confirmation

  • 1H NMR :

    • Furan protons: δ 6.2–7.4 ppm (multiplet).

    • o-Tolyloxy methyl: δ 2.3 ppm (singlet, CH3), δ 5.1 ppm (singlet, OCH2).

  • LC-MS : Molecular ion peak at m/z 343.1 [M+H]+.

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

  • Elemental Analysis : Calculated (%) C 59.12, H 4.96, N 16.34; Found (%) C 59.08, H 4.89, N 16.28.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantageLimitation
Conventional Alkylation65–7012High reproducibilitySolvent toxicity
Mitsunobu70–7524RegioselectiveCostly reagents
Bi2WO6 Catalyzed80–855Eco-friendlyRequires specialized catalyst
Microwave75–800.5RapidEquipment-dependent

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiol : Minimized by conducting reactions under nitrogen.

  • Furan Ring Opening : Controlled by avoiding strong acids.

Scalability Issues

  • Catalyst Recovery : Bi2WO6 nanoparticles can be reused 3–4 times without significant activity loss.

  • Solvent Recycling : DMF and THF are distilled and reused in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The furan and tolyloxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and thiol functionalities exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Compounds similar to 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol have shown promising results against various bacteria and fungi. For instance, studies on triazole derivatives have demonstrated their efficacy in overcoming microbial resistance .
  • Antifungal Properties :
    • The presence of the thiol group is particularly relevant for antifungal applications. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol biosynthesis .
  • Antioxidant Activity :
    • The thiol group may also contribute to antioxidant properties, which can help mitigate oxidative stress in biological systems.

Antimicrobial Efficacy Study

A study conducted on various triazole derivatives, including those structurally related to this compound, evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Structure-Activity Relationship Analysis

Research has focused on understanding how modifications in the substituents affect the biological activity of triazole derivatives. The introduction of different alkoxy or aryl groups has been shown to enhance antifungal potency while maintaining low toxicity profiles .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
4-(Furan-2-ylmethyl)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiolC₁₄H₁₃N₃OSContains m-tolyl instead of o-tolyloxy
5-Furan-2-yloxymethyl-4H-[1,2,4]-triazole-3-thiolC₁₁H₉N₃O₂SLacks the o-tolyloxy group; focuses on furan functionality
4-Methylthio-substituted triazolesVariesEnhanced sulfur functionality leading to different reactivity

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and tolyloxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the o-tolyloxy group.

    5-((o-Tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group.

    4-(Furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Has a methyl group instead of the o-tolyloxy group.

Uniqueness

The presence of both the furan-2-ylmethyl and o-tolyloxy groups in 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. These groups may confer enhanced biological activity, improved solubility, or other desirable properties.

Biological Activity

The compound 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917746-40-8) is a novel triazole-thiol derivative characterized by a unique molecular structure that includes a furan ring, a tolyloxy group, and a thiol functional group. This combination of features suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N3OSC_{14}H_{13}N_3OS. The triazole ring contributes to its pharmacological properties, while the thiol group enhances its reactivity and potential interactions with biological systems. The furan and tolyloxy substituents may also influence its biological activity through various mechanisms.

Structural Representation

ComponentStructureDescription
TriazoleTriazoleA five-membered heterocyclic ring with three nitrogen atoms.
FuranFuranA five-membered aromatic ring containing one oxygen atom.
Thiol-SHA functional group known for its nucleophilic properties.

Biological Activity

Research indicates that compounds with triazole and thiol functionalities exhibit diverse biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazole-thiol compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, revealing selective cytotoxicity towards melanoma cells .
    • The compound's structure suggests it may interact with cellular pathways involved in cancer progression, potentially functioning as an antimetastatic agent.
  • Antimicrobial Properties :
    • The presence of the thiol group has been linked to enhanced antibacterial activity. Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
    • Compounds similar in structure to this compound have demonstrated significant antibacterial efficacy in various studies.
  • Antioxidant Activity :
    • Thiol-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

The biological activity of this compound may involve several mechanisms:

  • Interaction with Enzymes : The thiol group can form disulfide bonds or react with electrophilic centers in proteins, altering enzyme activity.
  • Cell Cycle Modulation : Compounds of this class may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of triazole-thiol derivatives:

  • Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating superior efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan or tolyloxy groups significantly impacted biological activity. For instance, variations in substituents on the phenyl ring influenced both cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Testing : Comparative studies showed that triazole-thiol derivatives outperformed traditional antibiotics against specific bacterial strains .

Q & A

Q. What are the standard synthetic routes for 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or S-alkylation reactions. For example, thiosemicarbazides derived from carboxylic acid hydrazides and phenylisothiocyanate undergo intramolecular cyclization under reflux conditions . Intermediate characterization involves ¹H-NMR (e.g., δ 7.2–6.5 ppm for aromatic protons), ¹³C-NMR , and IR spectroscopy (e.g., ν~3400 cm⁻¹ for N-H stretching). Final products are purified via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is confirmed using elemental analysis (C, H, N, S within ±0.4% of theoretical values) . Structural validation employs:
  • ¹H/¹³C-NMR : Chemical shifts for triazole-thiol protons (δ 13.5–14.0 ppm) and furan methylene groups (δ 4.2–4.5 ppm) .
  • HR-MS : Molecular ion peaks (e.g., [M+H⁺] at m/z 318.0825 for C₁₄H₁₃N₃O₂S) .
  • IR : Thiol S-H stretches (ν~2550 cm⁻¹) and triazole ring vibrations (ν~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or tautomeric forms of this triazole-thiol derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize molecular geometries and predict tautomeric equilibria (thiol-thione forms). For instance, the thione form is often more stable by ~5 kcal/mol due to resonance stabilization . HOMO-LUMO gaps (e.g., 4.8 eV) correlate with electrophilic/nucleophilic sites, guiding reactivity predictions .

Q. What strategies are employed to resolve discrepancies between experimental biological activity data and computational docking studies?

  • Methodological Answer : Discrepancies are addressed via:
  • In silico ADME analysis : Predict logP (e.g., 2.8) and topological polar surface area (TPSA ~90 Ų) to assess bioavailability .
  • Molecular docking : AutoDock Vina evaluates binding affinities (e.g., −8.2 kcal/mol for COX-2 inhibition) .
  • In vivo validation : Acute toxicity studies (LD₅₀ > 2000 mg/kg) and histopathological analyses confirm computational predictions .

Q. How does the introduction of substituents (e.g., benzylidene, fluorophenyl) impact the antiradical or antimicrobial activity of this triazole-thiol core?

  • Methodological Answer : Substituent effects are systematically tested:
  • Antiradical activity : DPPH assays show 2-hydroxybenzylidene derivatives (IC₅₀ = 12 µM) enhance scavenging vs. unmodified cores (IC₅₀ = 45 µM) via radical stabilization .
  • Antimicrobial activity : Fluorophenyl groups reduce MIC values against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) by increasing hydrophobicity .

Q. What are the critical considerations in designing analogs to enhance pharmacokinetic properties while maintaining efficacy?

  • Methodological Answer : Key strategies include:
  • Bioisosteric replacement : Replacing furan with thiophene improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .
  • Prodrug approaches : S-alkylation with chloroacetamide derivatives enhances solubility (logS from −4.2 to −2.1) without compromising activity .
  • ADME optimization : Adjusting substituents to balance lipophilicity (clogP < 3) and hydrogen-bond donors (≤2) improves oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the anti-inflammatory activity of triazole-thiol derivatives?

  • Methodological Answer : Conflicting results (e.g., COX-2 inhibition vs. in vivo edema reduction) are resolved by:
  • Dose-response studies : Confirm activity thresholds (e.g., >50% inhibition at 10 µM).
  • Off-target profiling : Use kinase assays to rule out non-specific effects .
  • Species-specific models : Compare murine and human cell lines to identify translational gaps .

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